beta-Glycerophosphate disodium salt hydrate

Vue d'ensemble

Description

Beta-Glycerophosphate disodium salt hydrate is a chemical compound used in various scientific applications, particularly in the preparation of amorphous calcium phosphate nanowires, which are promising adsorbents in water treatment due to their high adsorption capacities for heavy metals (Ding et al., 2015).

Synthesis Analysis

This compound (BGP) serves as an organic phosphate source in the synthesis of amorphous calcium phosphate nanowires (ACPNWs) using a microwave-assisted hydrothermal method (Ding et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of related phosphate compounds, such as lysophosphatidate, reveals the packing arrangement and molecular conformation, providing insights into the structural behavior of phosphates like BGP (Pascher & Sundell, 1985).

Chemical Reactions and Properties

Upon irradiation, disodium beta-glycerophosphate undergoes radical formation, leading to various radicals with potential implications in dephosphorylation and other chemical reactions (Baine & Sagstuen, 1998).

Physical Properties Analysis

The gelation properties of chitosan in the presence of beta-Glycerophosphate have been studied, demonstrating the impact of temperature on the physical properties of the resulting hydrogels, which are partially thermoreversible (Cho et al., 2005).

Chemical Properties Analysis

This compound acts as a phosphate source and affects the mineralization process in bone cells, indicating its role in modulating local phosphate ion concentrations without significantly altering the metabolic activity of bone cells (Chung et al., 1992).

Applications De Recherche Scientifique

Surface Modification of Titanium : A study by Park et al. (2007) used beta-Glycerophosphate disodium salt hydrate in an electrolytic composition for anodic spark oxidation of titanium. This treatment resulted in improved corrosion resistance and surface activity, suggesting its use in enhancing the properties of titanium surfaces.

Inhibition of Cellular Swelling : Karow and Fahy (1979) assessed the ability of solutions based on disodium glycerophosphate to inhibit cellular swelling during hypothermic storage of rabbit renal cortex slices. Their findings indicated a significant reduction in swelling, demonstrating the compound's potential in preserving cellular structures under certain conditions (Karow & Fahy, 1979).

Development of Thermosensitive Hydrogels : Research by Skwarczyńska et al. (2018) focused on the properties of thermosensitive chitosan hydrogels formulated with this compound. This study highlights the compound's role in developing hydrogels with potential medical applications, such as drug delivery systems (Skwarczyńska et al., 2018).

Gelation of Water Solutions for Drug Delivery : A study by Abrami et al. (2019) investigated the effect of temperature on the gelation process of water solutions containing chitosan and this compound. The results are significant for the development of drug delivery systems (Abrami et al., 2019).

Polyurethane Ionomers Synthesis : Kakati and George (1993) utilized this compound for synthesizing a new ionic diol. This development has implications for creating specific types of polyurethane ionomers with potential applications in various industries (Kakati & George, 1993).

In Vitro Dental Studies : Winiker and Kluge (1975) conducted in vitro experiments to assess the effect of disodium beta-Glycerophosphate on the solubility of human dentine, providing insights relevant to dental research and care (Winiker & Kluge, 1975).

Mécanisme D'action

Target of Action

Beta-Glycerophosphate disodium salt hydrate, also known as disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate, primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . This compound is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .

Mode of Action

This compound acts as a phosphate group donor in various biological processes . It interacts with its targets, the protein phosphatases, by donating a phosphate group . This interaction leads to the inhibition of the phosphatase activity, thereby affecting the phosphorylation state of various proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the matrix mineralization pathway . This compound accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . It provides a crucial source of phosphate ions, which are essential for these mineralization processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The molecular and cellular effects of the action of this compound are primarily observed in the process of calcification . It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . This results in the deposition of minerals in these cells, contributing to their structural integrity and function .

Safety and Hazards

Orientations Futures

BGP is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in chitosan hydrogel . Future research may continue to explore its potential applications in these and other areas.

Propriétés

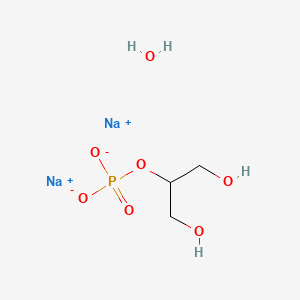

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZSVKNEIIIDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |

| Record name | Disodium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

819-83-0, 154804-51-0 | |

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium β-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of beta-glycerophosphate disodium salt hydrate in osteogenic differentiation of mesenchymal stem cells?

A1: this compound is a commonly used component in osteogenic differentiation media. While not directly involved in gene expression or cell signaling, it acts as a source of phosphate ions. [, ] These ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. [, ] As mesenchymal stem cells differentiate into osteoblasts, they deposit hydroxyapatite, and the presence of this compound in the media supports this mineralization process.

Q2: How does the presence of this compound in the osteogenic medium affect the activity of alkaline phosphatase (ALP), a marker of osteoblast activity?

A2: The research articles observed a significant increase in ALP activity in osteogenic media containing this compound at 7 and 14 days of culture compared to the control group. [] This suggests that the presence of this compound, by supplying phosphate ions for mineralization, promotes osteoblast differentiation and activity. The subsequent decrease in ALP activity at day 21 could be attributed to various factors requiring further investigation, such as depletion of other media components or changes in cellular metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)